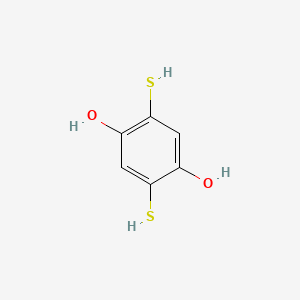
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide (DMHQ) is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHQ is a synthetic compound that is derived from the quinoline family and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for various research applications. It has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to possess potent antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for various research applications. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to possess potent antimicrobial properties, which make it a potential candidate for the development of new antibiotics. However, one of the limitations of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. One of the most promising areas of research is the development of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide and to identify potential targets for its therapeutic applications. Finally, there is a need for further research to optimize the synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide and to develop new methods for its use in various experimental settings.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-3-methylbenzaldehyde in the presence of a catalyst to form the intermediate product, which is then treated with 8-hydroxyquinoline to form the final product.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to possess potent antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-21(13-17)26(30)28(24-14-18(2)11-12-19(24)3)16-22-15-20-8-4-5-10-23(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGDWWTVRLCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



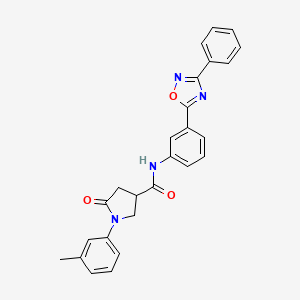
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)
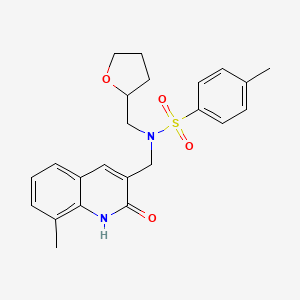
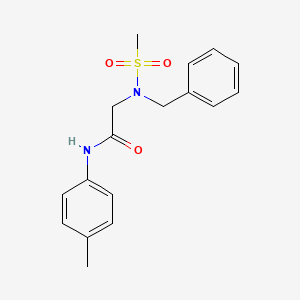
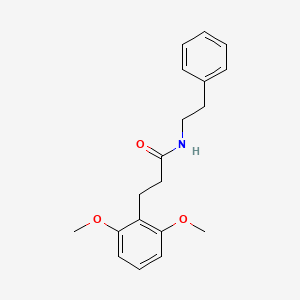
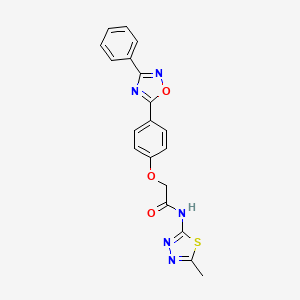


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)

